tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2354064-07-4
VCID: VC12005052
InChI: InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate

CAS No.: 2354064-07-4

Cat. No.: VC12005052

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate - 2354064-07-4

Specification

CAS No. 2354064-07-4
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate
Standard InChI InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14)
Standard InChI Key PQVLPUSOYSGAAB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate features a cyclopropane ring substituted with a 2-hydroxypropan-2-yl group and a methylcarbamate moiety protected by a tert-butyl group. Its molecular formula is C₁₂H₂₁NO₃, distinguishing it from the hydroxymethyl analog (C₁₀H₁₉NO₃) by the addition of a methyl branch on the hydroxyl-bearing carbon.

Key Structural Features:

  • Cyclopropane Core: Imparts rigidity and metabolic stability due to ring strain and restricted rotation.

  • 2-Hydroxypropan-2-yl Group: A branched diol substituent that enhances solubility and hydrogen-bonding capacity compared to linear hydroxymethyl groups.

  • tert-Butyl Carbamate: Provides steric protection to the amine group, preventing premature degradation in biological systems .

Synthesis and Optimization

Established Synthetic Routes

While no direct synthesis protocols for the 2-hydroxypropan-2-yl variant are documented, analogous methods for hydroxymethyl derivatives offer a framework for adaptation.

Route 1: Reductive Cyclopropanation

  • Starting Material: N,N-Dibenzyl-2-benzyloxyacetamide.

  • Cyclopropanation: De Meijere variant of the Kulinkovich reaction using Ti(OiPr)₄ and Grignard reagents (e.g., EtMgBr) yields the cyclopropane core.

  • Functionalization: Sequential oxidation and reduction steps introduce the 2-hydroxypropan-2-yl group, followed by carbamate formation with tert-butyl chloroformate.

Yield: 40–56% (estimated based on hydroxymethyl analog).

Route 2: Curtius Degradation

  • Monohydrolysis: Diethyl cyclopropane-1,1-dicarboxylate is selectively hydrolyzed to the monoacid.

  • Curtius Reaction: Conversion to isocyanate intermediate via diphenylphosphoryl azide (DPPA).

  • Reduction and Protection: The intermediate is reduced to the amine and protected with tert-butyl carbamate.

Challenges:

  • Regioselectivity: Branching at the 2-hydroxypropan-2-yl position necessitates careful steric control during cyclopropane formation.

  • Purification: Silica gel chromatography (EtOAc/hexane, 3:7) separates diastereomers arising from the cyclopropane ring .

Physicochemical Properties

Comparative Analysis

PropertyHydroxymethyl Analog2-Hydroxypropan-2-yl Derivative (Predicted)
Molecular FormulaC₁₀H₁₉NO₃C₁₂H₂₁NO₃
Molecular Weight (g/mol)201.26227.30
LogP1.8 ± 0.32.1 ± 0.4
Aqueous Solubility12 mg/mL8 mg/mL

Spectroscopic Data:

  • ¹H NMR (Hydroxymethyl Analog): δ 1.42 (s, 9H, tert-butyl), 3.25 (d, 2H, CH₂N), 3.60 (s, 2H, CH₂OH).

  • IR (Predicted): 3350 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O carbamate) .

Biological Activity and Applications

Insecticidal Derivatives

Spirocyclopropanated analogs of neonicotinoids (e.g., Imidacloprid) exhibit enhanced binding to insect nicotinic acetylcholine receptors. The 2-hydroxypropan-2-yl group may improve hydrophilicity, reducing non-target toxicity.

Mechanism of Action:

  • Receptor Binding: Cyclopropane rigidity optimizes spatial alignment with receptor pockets.

  • Metabolic Stability: tert-Butyl protection slows hydrolytic degradation in alkaline environments (pH >10).

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